molecular formula C14H20N2O B14850316 3-(4-Tert-butyl-phenyl)-piperazin-2-one

3-(4-Tert-butyl-phenyl)-piperazin-2-one

Cat. No.: B14850316
M. Wt: 232.32 g/mol
InChI Key: LMKUUAACIFCGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE is a chiral compound with a piperazine ring substituted by a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 4-tert-butylphenylamine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The presence of the tert-butyl group in ®-3-(4-TERT-BUTYL-PHENYL)-PIPERAZIN-2-ONE imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)piperazin-2-one

InChI

InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)12-13(17)16-9-8-15-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

LMKUUAACIFCGJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=O)NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.